molecular formula C15H21N3O3 B6462261 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide CAS No. 2549062-86-2

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide

Cat. No.: B6462261
CAS No.: 2549062-86-2
M. Wt: 291.35 g/mol
InChI Key: ISEQPPNWZWBIEP-UHFFFAOYSA-N
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Description

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide is a pyrrolidinone-hydrazone derivative characterized by a central pyrrolidinone ring, a 4-propoxyphenylmethyl substituent at position 1, and a carbohydrazide group at position 2. Hydrazones are known for their ability to form stable complexes with metal ions and modulate biological targets, making them promising candidates for therapeutic development .

Properties

IUPAC Name

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-7-21-13-5-3-11(4-6-13)9-18-10-12(8-14(18)19)15(20)17-16/h3-6,12H,2,7-10,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQPPNWZWBIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Amines with Itaconic Acid

The reaction of itaconic acid with aromatic amines under reflux conditions is a well-established method for constructing 5-oxopyrrolidine-3-carboxylic acid derivatives. For example, 4-phenoxyaniline reacts with itaconic acid in acetic acid at reflux to yield 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid with a 79% yield. Adapting this method, 4-(propoxyphenyl)methylamine can be condensed with itaconic acid in toluene or acetic acid to form 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid. Key variables include:

  • Solvent : Acetic acid or toluene.

  • Temperature : Reflux (110–120°C).

  • Catalyst : Acetic acid acts as both solvent and catalyst.

The reaction proceeds via a Michael addition-cyclization mechanism, where the amine attacks the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular esterification.

Alternative Cyclization Methods

Bromination of acylated intermediates offers another route. For instance, α-bromoacyl derivatives (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) undergo cyclocondensation with thioureas to form thiazole-fused pyrrolidinones. While this method introduces heterocyclic moieties, it highlights the versatility of brominated intermediates in diversifying substituents.

Formation of the Carbohydrazide Moiety

Conversion of the carboxylic acid to carbohydrazide involves two sequential steps:

Esterification and Hydrazinolysis

  • Esterification : The carboxylic acid is treated with methanol and catalytic sulfuric acid to form the methyl ester. For example, methyl 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylate is synthesized in near-quantitative yields under reflux.

  • Hydrazinolysis : The ester reacts with hydrazine hydrate in propan-2-ol at reflux to yield the carbohydrazide. Yields typically range from 62% to 99%, depending on steric effects and reaction duration.

Direct Hydrazide Synthesis

In some cases, the carboxylic acid reacts directly with hydrazine hydrate under high-temperature conditions. However, this approach risks side reactions, such as hydrolysis of the pyrrolidinone ring.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote side reactions.

  • Protic solvents (methanol, acetic acid) : Favor esterification and cyclization but limit substrate scope.

Catalysts and Temperature

  • Acid catalysts (H₂SO₄, CH₃COOH) : Accelerate esterification and cyclization.

  • Base catalysts (K₂CO₃, Et₃N) : Essential for alkylation and nucleophilic substitutions.

Data Tables: Synthetic Routes and Yields

StepReagents/ConditionsIntermediate/ProductYield (%)Reference
Pyrrolidinone formation4-Propoxyphenylmethylamine, itaconic acid, acetic acid, reflux5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid79
EsterificationMethanol, H₂SO₄, refluxMethyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate>90
HydrazinolysisHydrazine hydrate, propan-2-ol, reflux5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide62–99

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Medicine: : Potential therapeutic applications could be explored, such as in the development of new drugs.

  • Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Anticancer Activity

The anticancer activity of 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide and its analogs has been evaluated against multiple cancer cell lines, including prostate (PPC-1), melanoma (IGR39), pancreatic (Panc-1), and triple-negative breast cancer (MDA-MB-231). Key findings are summarized in Table 1.

Table 1: Anticancer Activity of Selected Pyrrolidinone-Hydrazone Derivatives

Compound Name Substituents EC50 (µM) Target Cell Lines
5-oxo-1-[(4-propoxyphenyl)methyl]-3-carbohydrazide 4-propoxyphenylmethyl Data not reported Not tested in evidence
N′-(5-chlorobenzylidene)-derivative 5-chlorobenzylidene 2.5–20.2 PPC-1, IGR39
N′-(3,4-dichlorobenzylidene)-derivative 3,4-dichlorobenzylidene 2.5–20.2 PPC-1, IGR39
N′-((5-nitrothiophen-2-yl)methylene)-derivative 5-nitrothiophene 2.5–20.2 (PPC-1) PPC-1, IGR39
5-oxo-N′-(2-oxoindolin-3-ylidene)-derivative Isatin moiety Not reported MDA-MB-231 (weak)
3,4,5-Trimethoxyphenyl derivative 3,4,5-trimethoxyphenyl Not reported Tested in unpublished studies
  • Key Observations: Chlorinated and nitro-substituted derivatives (e.g., N′-(5-chlorobenzylidene)) exhibit potent activity against prostate (PPC-1) and melanoma (IGR39) cells, with EC50 values as low as 2.5 µM . Derivatives with isatin moieties (e.g., compound 39) showed reduced activity against MDA-MB-231, highlighting selectivity differences based on substituents .

Antioxidant Activity

Antioxidant activity, measured via FRAP assay, varies significantly among analogs:

  • N′-(1-(4-aminophenyl)ethylidene)-derivative: 1.2× higher activity than protocatechuic acid .

Structural and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
5-oxo-1-[(4-propoxyphenyl)methyl]-3-carbohydrazide 3 5 6 ~84 (estimated)
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid 1 5 6 83.9
N-(3-Chlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide 2 4 7 ~75
  • Propoxyphenyl substituents contribute to higher rotatable bond counts, which may influence pharmacokinetic properties like bioavailability .

Critical Analysis of Substituent Effects

Role of Aromatic/Electron-Withdrawing Groups

  • Chlorine and Nitro Groups : Enhance anticancer activity by improving electrophilicity and interaction with cellular targets (e.g., DNA or enzymes) .
  • Isatin Moieties : Introduce planar indole-like structures, which may intercalate with DNA but reduce potency against certain cell lines .

Impact of Methoxy and Proxyphenyl Groups

  • Propoxyphenyl vs. Phenylamino: The propoxy chain may enhance metabolic stability compared to phenylamino derivatives, though direct comparative data are lacking .

Biological Activity

5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer and antimicrobial activities.

Chemical Structure

The compound can be represented with the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O3
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with hydrazine and various aldehydes or ketones. The synthetic route may vary, but it often includes steps such as condensation reactions and purification processes to obtain the final product in high purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can significantly reduce cell viability. For instance, certain derivatives showed a reduction in viability to as low as 66% compared to control treatments with standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundViability (%)IC50 (µM)Target Cell Line
Compound A6625A549
Compound B7030A549
Cisplatin5010A549

The structure-activity relationship (SAR) indicates that the presence of free amino groups and specific substituents on the pyrrolidine ring enhances anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, 5-oxo derivatives have shown promising antimicrobial activities against multidrug-resistant pathogens. In vitro studies have tested these compounds against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that certain derivatives possess selective antimicrobial effects, which could be beneficial in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A series of experiments conducted on various derivatives demonstrated that modifications at the pyrrolidine position significantly influenced anticancer efficacy. The most potent derivative exhibited an IC50 value lower than that of cisplatin, suggesting a potential alternative for lung cancer treatment .
  • Case Study on Antimicrobial Resistance : Research highlighted the efficacy of specific derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel agents in combating antibiotic resistance .

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